2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
Overview
Description
2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring, along with a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 4-chloro-2,5-dimethoxyaniline.
Amidation Reaction: The 2,4-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 4-chloro-2,5-dimethoxyaniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 4-chloro-N-(2,5-dimethoxyphenyl)benzamide
- 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide
Uniqueness
2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is unique due to the specific arrangement of chlorine and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-13-7-12(14(22-2)6-11(13)18)19-15(20)9-4-3-8(16)5-10(9)17/h3-7H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNYLGQOKSAWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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